molecular formula C12H11BrClIN2O B13896308 4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole

4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole

Cat. No.: B13896308
M. Wt: 441.49 g/mol
InChI Key: IBDDXVHPGQSTPW-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole is a complex organic compound with the molecular formula C12H11BrClIN2O It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the tetrahydropyran-2-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Halogenation: The indazole precursor undergoes halogenation using reagents such as bromine, chlorine, and iodine in the presence of a catalyst like iron(III) chloride.

    Introduction of Tetrahydropyran-2-yl Group: The halogenated indazole is then reacted with tetrahydropyran-2-yl chloride in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their function. The tetrahydropyran-2-yl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole
  • 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

Uniqueness

4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole is unique due to its specific combination of halogen atoms and the tetrahydropyran-2-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H11BrClIN2O

Molecular Weight

441.49 g/mol

IUPAC Name

4-bromo-6-chloro-5-iodo-2-(oxan-2-yl)indazole

InChI

InChI=1S/C12H11BrClIN2O/c13-11-7-6-17(10-3-1-2-4-18-10)16-9(7)5-8(14)12(11)15/h5-6,10H,1-4H2

InChI Key

IBDDXVHPGQSTPW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C3C(=N2)C=C(C(=C3Br)I)Cl

Origin of Product

United States

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